molecular formula C9H15NO3 B2913057 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one CAS No. 2094288-70-5

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one

Cat. No.: B2913057
CAS No.: 2094288-70-5
M. Wt: 185.223
InChI Key: IKVLVYQJCUKZOL-UHFFFAOYSA-N
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Description

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one (CAS: 2094288-70-5) is a spirocyclic compound with a molecular formula of C₉H₁₅NO₃ and a molecular weight of 185.2 g/mol. Its structure features a 9-membered spirocyclic core containing one oxygen (oxa) and one nitrogen (aza) atom, along with a hydroxyl (-OH) group at the 4-position and a ketone (=O) at the 1-position .

Properties

IUPAC Name

4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO3/c11-7-5-9(8(12)10-6-7)1-3-13-4-2-9/h7,11H,1-6H2,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKVLVYQJCUKZOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC12CC(CNC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one typically involves the Prins cyclization reaction. . The reaction conditions often include the use of a Lewis acid catalyst and an aldehyde or ketone as the electrophilic component.

Industrial Production Methods

the Prins cyclization reaction is scalable and can be adapted for larger-scale synthesis with appropriate optimization of reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride or lithium aluminum hydride for reduction. Substitution reactions often involve the use of nucleophiles such as halides or amines under basic or acidic conditions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while reduction of the carbonyl group can produce an alcohol .

Scientific Research Applications

4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport of essential lipids required for the survival of Mycobacterium tuberculosis. This inhibition leads to the death of the bacterial cells . The compound’s spirocyclic structure allows it to fit into the active site of the target protein, blocking its function and preventing the pathogen’s growth .

Comparison with Similar Compounds

Structural Analogues with Modified Heteroatoms or Substituents

The spiro[5.5]undecane scaffold is highly modular. Key analogues include:

IPSU (2-[(1H-Indol-3-yl)methyl]-9-(4-methoxypyrimidin-2-yl)-2,9-diazaspiro[5.5]undecan-1-one)
  • Structure : Contains two nitrogen atoms (2,9-diaza) and a methoxypyrimidine substituent.
  • Properties : Rapid equilibrium binding at orexin receptors (OX₂R), contrasting with slower-binding antagonists like suvorexant. The diaza configuration enhances receptor interaction kinetics .
  • Application : Potent orexin receptor antagonist with selectivity for OX₂R .
N-Methyl-9-azaspiro[5.5]undecane-3-one
  • Structure : Features a single nitrogen (aza) and a ketone at the 3-position; lacks an oxygen atom in the spiro ring.
  • Synthesis : Derived from N-methylpiperidin-4-carbonitrile via hydrolysis and Michael addition .
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one Hydrochloride
  • Structure : Two nitrogen atoms (2,9-diaza) and a hydroxyl group; hydrochloride salt enhances solubility.
  • Molecular Formula: C₉H₁₆N₂O₂·HCl (vs. C₉H₁₅NO₃ for the target compound).
  • Implications : Additional nitrogen may increase basicity and receptor-binding versatility .

Analogues with Functional Group Variations

4-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-1-oxa-9-azaspiro[5.5]undecane Hydrochloride (2d)
  • Structure : Oxadiazole substituent at the 4-position.
  • Properties: Melting point 140–142°C; synthesized via N-hydroxylamine coupling.
9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-yl Methanesulfonate
  • Structure : Benzyl group at N-9 and methanesulfonate ester at C-3.
  • Reactivity : Sulfonate acts as a leaving group, enabling nucleophilic substitution for prodrug development .
2-Chloro-1-(4-hydroxy-9-oxa-2-azaspiro[5.5]undecan-9-yl)ethan-1-one
  • Structure : Chloroacetyl group attached to the spiro nitrogen.
  • Application : Intermediate for further derivatization (e.g., coupling with amines) .

Pharmacologically Active Analogues

1-Oxa-4,9-diazaspiro[5.5]undecan-3-ones (Antihypertensive Agents)
  • Example: 9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one (Compound 21) Activity: Potent α₁-adrenoceptor antagonist with antihypertensive effects in spontaneously hypertensive rats (SHRs). Structure-Activity Relationship (SAR): Bulky substituents (e.g., aryl groups) reduce activity, highlighting the importance of moderate hydrophobicity .
N-Cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine (6a)
  • Synthesis : Formed via reductive amination; diastereomers resolved by HPLC.
  • Application : Demonstrates the impact of stereochemistry on bioactivity; yields as low as 30% indicate synthetic challenges .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Notable Properties/Applications Reference
4-Hydroxy-9-oxa-2-azaspiro[5.5]undecan-1-one C₉H₁₅NO₃ 4-OH, 9-oxa, 2-aza 185.2 Discontinued; hydrogen-bonding motif
IPSU C₂₃H₂₆N₄O₂ 2-indolylmethyl, 4-methoxypyrimidine 390.5 OX₂R antagonist; rapid binding
N-Methyl-9-azaspiro[5.5]undecane-3-one C₁₁H₁₉NO 3-ketone, N-methyl 181.3 Improved lipophilicity
4-Hydroxy-2,9-diazaspiro[5.5]undecan-1-one HCl C₉H₁₆N₂O₂·HCl 4-OH, 2,9-diaza 220.7 Enhanced solubility (HCl salt)
9-(2-Indol-3-ylethyl)-1-oxa-4,9-diazaspiro[5.5]undecan-3-one C₂₁H₂₆N₃O₂ 9-indolylethyl, 3-ketone 352.5 Antihypertensive agent (α₁-blockade)

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